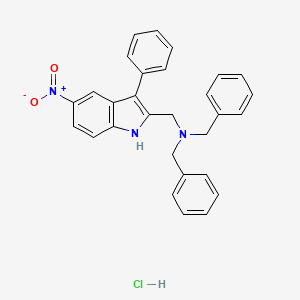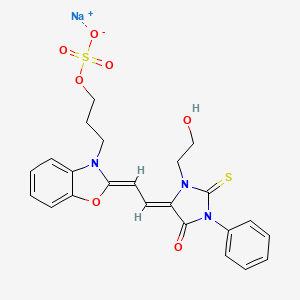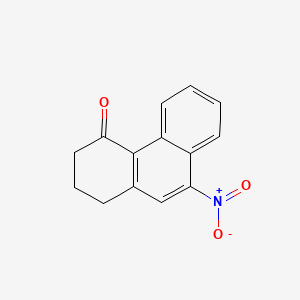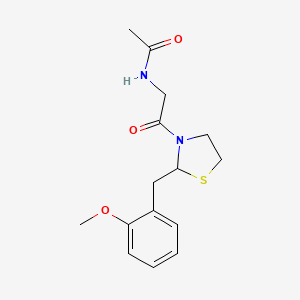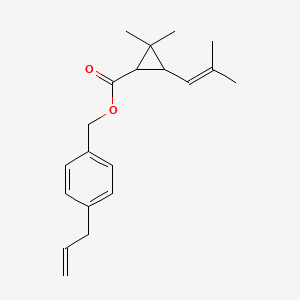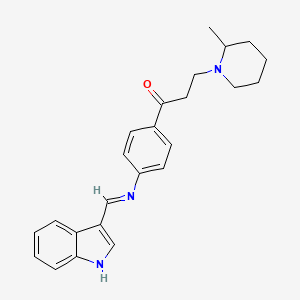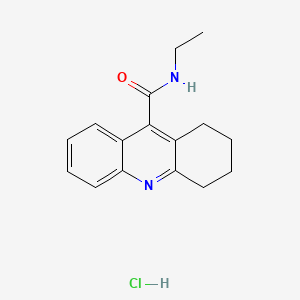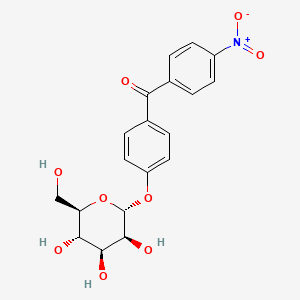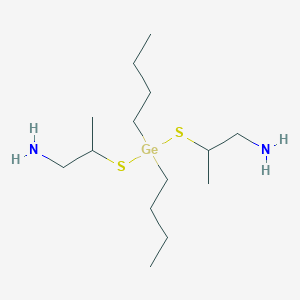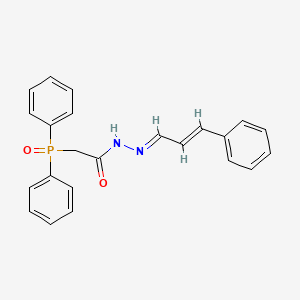
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, double bonds, and functional groups such as hydrazone and phosphorane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide typically involves multiple steps, starting with the preparation of the acetic acid derivative and subsequent reactions to introduce the diphenylphosphinyl and hydrazide groups. Common reagents used in these reactions include phosphine oxides, hydrazines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
the principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to its industrial production .
Chemical Reactions Analysis
Types of Reactions
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazides and phosphine oxides, such as:
Benzylidenehydrazides: These compounds share the hydrazide functional group and have similar reactivity.
Diphenylphosphine oxides: These compounds share the phosphine oxide group and have similar chemical properties.
Uniqueness
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties.
Properties
CAS No. |
135689-08-6 |
|---|---|
Molecular Formula |
C23H21N2O2P |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H21N2O2P/c26-23(25-24-18-10-13-20-11-4-1-5-12-20)19-28(27,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-18H,19H2,(H,25,26)/b13-10+,24-18+ |
InChI Key |
XGNWGPVDJXCRRR-JERWTEEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


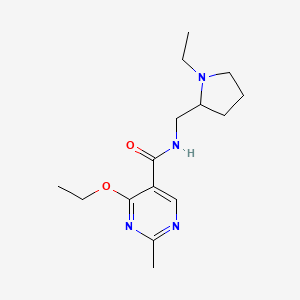
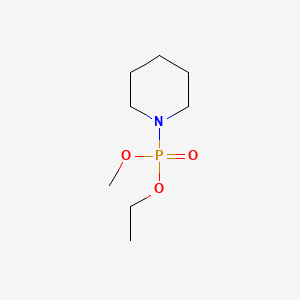
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)
![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)
